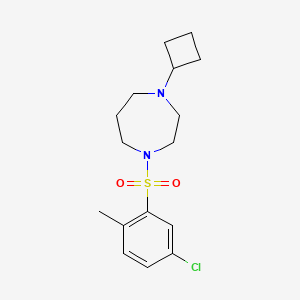

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Description

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)sulfonyl-4-cyclobutyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2S/c1-13-6-7-14(17)12-16(13)22(20,21)19-9-3-8-18(10-11-19)15-4-2-5-15/h6-7,12,15H,2-5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKKOSFJFHFSLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Formation of the 5-chloro-2-methylphenylsulfonyl chloride: This intermediate is prepared by reacting 5-chloro-2-methylphenol with chlorosulfonic acid under controlled conditions.

Cyclobutylation: The cyclobutyl group is introduced through a cyclobutylation reaction, often involving cyclobutyl bromide and a suitable base.

Diazepane ring formation: The final step involves the formation of the diazepane ring by reacting the sulfonyl chloride intermediate with a suitable diamine, such as 1,4-diaminobutane, under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonothioate derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug discovery and development.

Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, where its chemical properties are leveraged for specific industrial applications.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. Additionally, the diazepane ring may facilitate binding to specific receptors or ion channels, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Sulfonyl Group Variations : The target compound’s bulky 5-chloro-2-methylphenyl sulfonyl group contrasts with smaller sulfonyl substituents (e.g., methylsulfonyl in ). Smaller sulfonyl groups in indole derivatives (Compounds 2 and 3) exhibit potent cytotoxicity, suggesting steric hindrance from larger groups may reduce activity .

- Heterocyclic Cores : The 1,4-diazepane ring differs from the indole () and benzodiazepin-2-one () systems. Diazepane’s flexibility may enhance binding to diverse targets compared to rigid aromatic cores.

SAR Insights :

- Sulfonyl Group Size : Smaller sulfonyl substituents (e.g., methylsulfonyl) correlate with higher cytotoxicity in indole derivatives, while bulkier groups (e.g., 5-chloro-2-methylphenyl) may reduce potency due to steric clashes .

- Chlorophenyl Moieties : Chlorine atoms enhance binding via hydrophobic interactions and electron-withdrawing effects. The 5-chloro-2-methylphenyl group in the target compound may optimize target affinity compared to unsubstituted phenyl rings.

- Cyclobutyl vs. Aromatic Substituents : Cyclobutyl’s strained conformation could induce unique binding modes compared to flat aromatic systems in Methylclonazepam or halosafen .

Physicochemical Properties

Table 3: Hypothetical Physicochemical Comparison

| Property | Target Compound | Compound 2 () | Methylclonazepam () |

|---|---|---|---|

| Molecular Weight (g/mol) | ~380 (calculated) | ~350 | 329.74 |

| cLogP (estimated) | ~3.5 | ~2.8 | 2.1 |

| Hydrogen Bond Acceptors | 4 | 5 | 5 |

Implications :

- The target compound’s higher cLogP (due to cyclobutyl and chloromethylphenyl groups) suggests improved membrane permeability but may reduce solubility.

- Fewer hydrogen bond acceptors compared to Methylclonazepam could limit polar interactions but enhance metabolic stability .

Research Findings and Limitations

- : Highlights the importance of sulfonyl group size in cytotoxicity, indirectly suggesting the target compound’s bulkier substituent may require optimization for therapeutic applications.

- : Demonstrates how structural analogs with nitro or chlorophenyl groups achieve bioactivity, providing a roadmap for modifying the diazepane core.

- : Illustrates divergent applications of chlorophenyl sulfonyl compounds, emphasizing context-dependent functional group effects.

Limitations : Direct pharmacological or structural data for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structurally related compounds, necessitating experimental validation.

Biological Activity

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

- Molecular Formula : C22H24ClN3O3S2

- Molecular Weight : 451.02 g/mol

- SMILES : Cc(ccc(Cl)c1)c1N(CC1)CCN1S(c1ccc(-c2cnc(C3CCC3)o2)s1)(=O)=O

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions like hypertension and edema.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM across different cell lines, indicating significant potency.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

- Study on Cancer Cell Lines :

- Researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours.

- Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed via flow cytometry analysis.

- Inflammation Model :

- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to controls.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H24ClN3O3S2 |

| Molecular Weight | 451.02 g/mol |

| Antitumor IC50 (MCF-7) | 15 µM |

| Anti-inflammatory Effect | Decreased TNF-alpha levels |

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C (sulfonylation) | Higher temps risk hydrolysis of sulfonyl chloride. |

| Solvent | DMF or acetonitrile | Enhances solubility of intermediates. |

| Reaction Time | 12–24 hours | Shorter times lead to incomplete conversion. |

Yield optimization often requires iterative adjustments, validated by HPLC or LC-MS .

How can the molecular structure of this compound be rigorously validated?

Basic Research Focus

Structural confirmation employs:

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and stereochemistry. Ensure high-quality single crystals via slow evaporation in solvents like dichloromethane/hexane mixtures .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with analogous diazepane derivatives (e.g., 4-cyclobutyl-1,4-diazepane precursors). Aromatic protons in the 7.2–7.8 ppm range confirm sulfonylphenyl substitution .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula .

What methodologies are recommended for analyzing its potential biological targets and mechanisms?

Q. Advanced Research Focus

- In Vitro Binding Assays : Use radioligand displacement studies (e.g., with ³H-labeled analogs) to assess affinity for GPCRs or ion channels, common targets for diazepane derivatives .

- Computational Docking : Employ software like AutoDock Vina to model interactions with proteins (e.g., serotonin receptors). Validate predictions with mutational analysis .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .

Data Interpretation : Contradictions between computational and experimental binding data may arise from solvent effects or protein flexibility. Cross-validate using isothermal titration calorimetry (ITC) .

How should researchers address discrepancies in reported bioactivity data across studies?

Advanced Research Focus

Discrepancies often stem from:

- Purity Variations : Impurities ≥5% skew bioactivity. Require orthogonal purity checks (HPLC, NMR) pre-assay .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO), buffer pH, and incubation times. For example, serum-free media reduce nonspecific binding in cytotoxicity assays .

- Statistical Reproducibility : Perform dose-response curves in triplicate with independent syntheses. Use ANOVA to identify outlier datasets .

What computational strategies are effective for predicting physicochemical properties and reactivity?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen reactivity) .

- Molecular Dynamics (MD) Simulations : Model solvation behavior in water/octanol systems to predict logP values. Compare with experimental shake-flask results .

- Degradation Pathways : Use software like Spartan to simulate acid/base hydrolysis of the sulfonyl group, guiding stability studies in formulation development .

What crystallographic challenges arise during polymorph screening, and how are they resolved?

Q. Advanced Research Focus

- Polymorph Identification : Screen 10+ solvent systems (e.g., ethanol, acetone) under varying evaporation rates. Use powder XRD to detect forms undetected by single-crystal methods .

- Twinned Crystals : Common with diazepanes due to flexible rings. SHELXD/SHELXE resolve twinning via pseudo-merohedral algorithms .

- Thermal Analysis : DSC/TGA correlate polymorph stability with melting endotherms. Metastable forms often show lower melting points .

How can synthetic byproducts be minimized during large-scale production for preclinical studies?

Q. Advanced Research Focus

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and quench at optimal conversion .

- Byproduct Profile : Common impurities include des-chloro analogs (from incomplete sulfonylation) or cyclobutyl ring-opened products. Purify via flash chromatography (silica gel, 20% EtOAc/hexane) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve post-reaction separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.